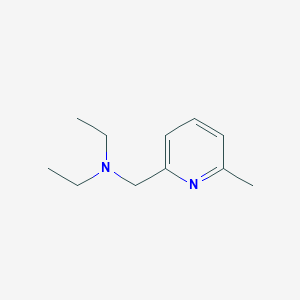![molecular formula C14H28N2O5Si B3159650 (2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid CAS No. 863658-70-2](/img/structure/B3159650.png)
(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pentanoic acid group, which is a five-carbon chain with a carboxylic acid (-COOH) at one end. It also has an amide group (-CONH2), which is a common feature in proteins and other bioactive molecules. The trimethylsilyl ethoxy group (-Si(CH3)3-O-CH2-CH3) is often used in organic synthesis as a protecting group .
Molecular Structure Analysis
The (2S,3S) notation refers to the stereochemistry of the molecule, indicating the configuration of the chiral centers. In this case, it suggests that the molecule has two chiral centers, likely at the 2nd and 3rd carbons of the pentanoic acid chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Synthetic Methodologies and Compound Preparation
Synthesis of Amino Acids and Derivatives : Studies have demonstrated the synthesis and resolution of various amino acids, such as the L-forms of 2-amino-5-(p-methoxyphenyl)pentanoic acid and related compounds, which are constituent amino acids in specific toxins. The synthesis involves steps like hydrolysis, decarboxylation, and acylase resolution, showcasing a method to obtain optically pure amino acids from their racemic mixtures (Shimohigashi et al., 1976).
Synthesis of Hydroxy-Substituted Derivatives : Research has also focused on synthesizing hydroxy-substituted amino derivatives, such as N5-hydroxy-2-methylornithine, starting from precursor compounds like 2-amino-5-hydroxy-2-methylpentanoic acid. These syntheses provide pathways for creating compounds with potential biological activities (Maehr & Leach, 1978).
Development of Sialoglycoconjugate Analogs : The synthesis of 5-acetamido-3,5-dideoxy-l-arabino-2-heptulosonic acid derivatives and analogs, which are shorter carbon-chain analogs of N-acetylneuraminic acid, represents another application. These derivatives are synthesized through processes involving oxidation, reduction, and acetylation, contributing to the field of glycochemistry and the study of sialoglycoconjugates (Hasegawa et al., 1989).
Preparation of Chiral β-Polyamide Precursors : The preparation of 3-amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride as a precursor for chiral β-polyamides (nylon 3 analogs) illustrates the application in polymer science. This compound is prepared through a multi-step synthesis, showcasing the versatility of such compounds in the synthesis of novel materials (García-Martín et al., 2000).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S,3S)-3-methyl-2-[[2-(2-trimethylsilylethoxycarbonylamino)acetyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O5Si/c1-6-10(2)12(13(18)19)16-11(17)9-15-14(20)21-7-8-22(3,4)5/h10,12H,6-9H2,1-5H3,(H,15,20)(H,16,17)(H,18,19)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRYIRGDUHSJDH-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)OCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-methyl-2-[2-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)acetamido]pentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



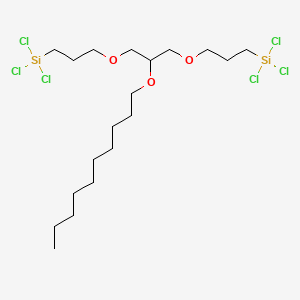

![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
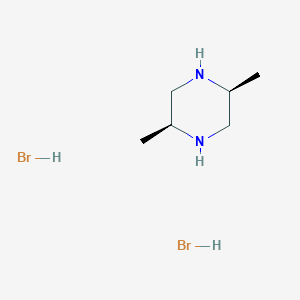





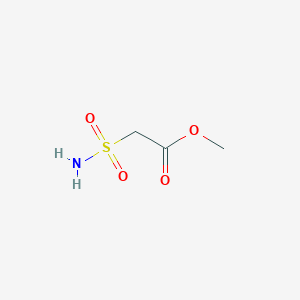
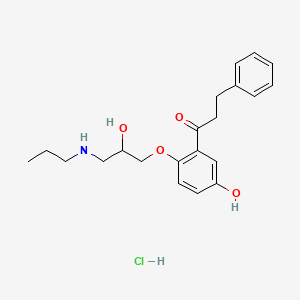
![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)
![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
